molecular formula C3HCl2F5 B008469 1,3-Dichloro-1,1,2,2,3-pentafluoropropane CAS No. 507-55-1

1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Cat. No. B008469
CAS RN: 507-55-1
M. Wt: 202.93 g/mol
InChI Key: UJIGKESMIPTWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) is a hydrochlorofluorocarbon and a volatile derivative of propane . It has been used as an HCFC replacement for the CFC, 1,1,2-trichloro-1,2,2-trifluoroethane, which was used as a cleaning agent in the aerospace and electronics industries .


Synthesis Analysis

1,3-Dichloro-1,1,2,2,3-pentafluoropropane is manufactured in the industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene . In 2016, production in the United States accounted for 11,339 Kilograms .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-1,1,2,2,3-pentafluoropropane is C3HCl2F5 . The IUPAC Standard InChI is InChI=1S/C3HCl2F5/c4-1(6)2(7,8)3(5,9)10/h1H .


Chemical Reactions Analysis

1,3-Dichloro-1,1,2,2,3-pentafluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

The compound is a clear, odorless liquid with a density of 1.56 g/mL . It has a melting point of -97 °C and a boiling point of 56 °C . The vapor pressure is 38.13kPa at 25 °C .

Scientific Research Applications

Future Directions

As of 2015, with the phase-out of hydrochlorofluorocarbons, HCFC-225 is included in this phase-out, and applications where it was used must now be fulfilled by non-ozone depleting substances .

properties

IUPAC Name

1,3-dichloro-1,1,2,2,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5/c4-1(6)2(7,8)3(5,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIGKESMIPTWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5, CF2ClCF2CFHCl
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042028
Record name 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-dichloro-1,1,2,2,3-pentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless, odorless liquid; [CAMEO]
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

56.1 °C
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Liquid density= 1.56 g/ml @ 25 °C
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

286.0 [mmHg], 2.86X10+2 mm Hg @ 25 °C
Record name 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,3-Dichloro-1,1,2,2,3-pentafluoropropane

CAS RN

507-55-1
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HCFC 225cb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,1,2,2,3-pentafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6975BUY8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-97 °C
Record name 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

HCFC-225cb was reduced using the reactor and procedures of Example 2 except that the catalyst was prepared from 0.5% Pd/alumina mixed with 50 cc glass helices. The organics flow rate was 4 cc/hr. with a hydrogen flow rate of 90±10 cc/min. The temperature was maintained at 190°±3° C. for 144 hours. HFC-245ca in an 87-92% selectivity and greater than 98% conversion of HCFC-225cb resulted. As the data from Example 4, shown on Table I below indicate, the Pd/alumina catalyst is stable for 144 hours towards the reduction of HCFC-225cb to HFC-245ca.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd alumina
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

106.6 grams (0.45 mol) 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane (produced in Part C above) and 300 gm (5 mol) isopropanol were stirred under an inert atmosphere and irradiated 4.5 hours with a 450 W Hanovia Hg lamp at a distance of 2-3 inches (5-7.6 cm). The acidic reaction mixture was then poured into 1.5 liters ice water. The organic layer was separated, washed twice with 50 ml water, dried with calcium sulfate, and distilled to give 50.5 gm ClCF2CF2CHClF, bp 54.5-56° C. (55%). 1H NMR (CDCl3): ddd centered at 6.43 ppm. J H-C-F=47 Hz, J H-C-C-Fa=12 Hz, J H-C-C-Fb=2 Hz.
Quantity
106.6 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Reactant of Route 2
1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Reactant of Route 3
1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Reactant of Route 4
1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Reactant of Route 5
1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Citations

For This Compound
128
Citations
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of 1,3-dichloro-1,1,2,2,3-pentafluoropropane Page 1 Viscosity of 1,3-dichloro-1,1,2,2,3-pentafluoropropane Data extract from Landolt-Börnstein IV/25: Viscosity of Pure Organic …
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of 1,3-dichloro-1,1,2,2,3- pentafluoropropane Page 1 Dielectric constant of 1,3-dichloro-1,1,2,2,3pentafluoropropane Data extract from Landolt-Börnstein IV/17: Static …
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/16, 2008 - Springer
Surface tension of 1,3-dichloro-1,2,2,3,3- pentafluoropropane Page 1 Surface tension of 1,3-dichloro-1,2,2,3,3pentafluoropropane Data extract from Landolt-Börnstein IV/24: Surface …
Number of citations: 2 link.springer.com
GM Rusch - Drug and Chemical Toxicology, 2000 - Taylor & Francis
In direct response to the concerns that CFCs were contributing to a breakdown of stratospheric ozone over Antarctica as described in the Montreal Protocol late 19871, the first of five …
Number of citations: 3 www.tandfonline.com
T Isemura, R Kakita, K Kawahara - Journal of Chromatography A, 2004 - Elsevier
We have found that HCFC225s (HCFC225ca: 3,3-dichloro-1,1,1,2,2-pentafluoropropane, HCFC225cb: 1,3-dichloro-1,1,2,2,3-pentafluoropropane) are superior mobile phases for size …
Number of citations: 26 www.sciencedirect.com
WT Tsai - Journal of loss prevention in the process industries, 2002 - Elsevier
Hydrochlorofluorocarbons (HCFCs) are being used as interim replacements for chlorofluorocarbons (CFCs) that cause significant stratospheric ozone depletion and global warming …
Number of citations: 59 www.sciencedirect.com
T Tanuma, K Ohnishi, H Okamoto… - Journal of fluorine …, 1997 - Elsevier
13 C NMR chemical shifts of 3,3-dichloro-1,1,1-trifluoropropanes (CF 3 -CXY-CHCl 2 ), 3-chloro-2,2,3,3-tetrafluoropropanes (CClF 2 -CF 2 -R), and diastereomers of 1,3-dichloro-1,1,2,3-…
Number of citations: 1 www.sciencedirect.com
BE Smart, RE Fernandez - Kirk‐Othmer Encyclopedia of …, 2000 - Wiley Online Library
The physical, chemical, and toxicological properties of perfluorocarbons (PFCs), chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and …
Number of citations: 13 onlinelibrary.wiley.com
JH Cumbest, GR Unruh - Circuit World, 1997 - emerald.com
CFCs and HCFCs have been used extensively in bulk cleaning of computer boards and are included in well established branch of chemistry. Due to the removal ofone such CFC (CFC‐…
Number of citations: 4 www.emerald.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
CHF3 trifluoromethane CH2Cl2 dichloromethane CH2F2 difluoromethane CH2I2 diiodomethane CH2O2 formic acid CH3NO formamide CH3NO2 nitromethane CH4O methanol …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.